3,5-Di-tert-butyl-N-m-tolyl-benzamide
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Overview
Description
3,5-di-tert-butyl-N-(3-methylphenyl)benzamide: is an organic compound characterized by the presence of tert-butyl groups and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide typically involves the reaction of 3,5-di-tert-butylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols or ketones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-di-tert-butylbenzoic acid: Shares the tert-butyl groups and benzene ring but lacks the amide functionality.
3,5-di-tert-butylphenol: Contains the tert-butyl groups and a hydroxyl group instead of the amide.
3,5-di-tert-butyl-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness:
- The presence of both tert-butyl groups and the amide linkage in 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide provides unique steric and electronic properties.
- Its specific substitution pattern allows for distinct reactivity and potential applications compared to its analogs.
This detailed overview highlights the significance of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide in various scientific and industrial contexts
Properties
Molecular Formula |
C22H29NO |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H29NO/c1-15-9-8-10-19(11-15)23-20(24)16-12-17(21(2,3)4)14-18(13-16)22(5,6)7/h8-14H,1-7H3,(H,23,24) |
InChI Key |
WJDDAPXQBVTTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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